N-(2-furylmethyl)-1-propyl-1H-pyrazol-4-amine
Description
N-(2-furylmethyl)-1-propyl-1H-pyrazol-4-amine is a pyrazole derivative featuring a propyl group at position 1 of the pyrazole ring and a 2-furylmethyl-substituted amine at position 4. Pyrazole-based compounds are widely studied for their applications in pharmaceuticals and agrochemicals due to their versatile reactivity and ability to interact with biological targets.
Properties
Molecular Formula |
C11H16ClN3O |
|---|---|
Molecular Weight |
241.72 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1-propylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H15N3O.ClH/c1-2-5-14-9-10(7-13-14)12-8-11-4-3-6-15-11;/h3-4,6-7,9,12H,2,5,8H2,1H3;1H |
InChI Key |
VZYRAGHMRRWKBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)NCC2=CC=CO2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-furylmethyl)-1-propyl-1H-pyrazol-4-amine typically involves the reaction of 2-furylmethylamine with 1-propyl-1H-pyrazole-4-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-furylmethyl)-1-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furylmethyl group can yield furfural or furoic acid, while reduction of the pyrazole ring can produce dihydropyrazole derivatives .
Scientific Research Applications
N-(2-furylmethyl)-1-propyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors in the nervous system, affecting signal transduction processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and experimental data for N-(2-furylmethyl)-1-propyl-1H-pyrazol-4-amine and its analogs from the provided evidence:
Structural and Electronic Differences
- The 2-furylmethyl substituent at position 4 differs from cyclopropyl or methylthiopropyl groups in . Furan’s oxygen atom confers moderate electron-donating effects, contrasting with the electron-rich thiophene in analogs .
Synthetic Challenges :
Spectroscopic and Physical Properties
- NMR and HRMS : The pyridine-containing analog in shows distinct aromatic proton signals (δ 8.87) and a molecular ion peak at m/z 215. The target compound’s furan moiety would likely exhibit $ ^1H $ NMR signals near δ 6.3–7.4 (characteristic of furan protons) .
- Melting Points : The cyclopropyl analog melts at 104–107°C , while furan/thiophene derivatives () may have lower melting points due to reduced crystallinity from flexible alkyl chains.
Biological Activity
N-(2-furylmethyl)-1-propyl-1H-pyrazol-4-amine, a compound featuring a furan ring and a pyrazole moiety, has garnered attention for its diverse biological activities. This article delves into its biological properties, synthesis methods, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 201.27 g/mol. The unique structure contributes to its biological activity, particularly in inhibiting various enzymes and interacting with biological receptors.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Pyrazole derivatives are known for their ability to inhibit bacterial growth. Studies have shown that compounds similar to this compound demonstrate significant antimicrobial effects against various pathogens.
- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Research suggests that this compound can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. Its mechanism may involve the modulation of signaling pathways associated with cancer progression.
The biological activities of this compound can be attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes critical for disease processes, such as those involved in inflammation and cancer cell proliferation.
- Receptor Interaction : It may bind to neurotransmitter receptors, influencing signaling pathways that regulate cellular functions .
Synthesis of this compound
The synthesis typically involves several steps, including the reaction of appropriate precursors under controlled conditions. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction. The process can be summarized as follows:
- Formation of the Pyrazole Moiety : Starting from a suitable hydrazine derivative.
- Furan Ring Attachment : Linking the furan group through a methylene bridge.
- Purification and Characterization : Utilizing techniques such as NMR and HRMS to confirm the structure.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria | |
| Anti-inflammatory | Modulates inflammatory pathways | |
| Anticancer | Inhibits cancer cell proliferation |
Case Study: Anticancer Effects
A study investigating the anticancer properties of pyrazole derivatives found that this compound significantly reduced the viability of certain cancer cell lines. The compound was shown to induce apoptosis in these cells, highlighting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
